molecular formula C22H27BrN2O2S B1671170 Eletriptan hydrobromide CAS No. 177834-92-3

Eletriptan hydrobromide

货号 B1671170
CAS 编号: 177834-92-3
分子量: 463.4 g/mol
InChI 键: UTINOWOSWSPFLJ-FSRHSHDFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eletriptan Hydrobromide is a medication used to treat acute migraine headaches in adults . It belongs to the group of medicines called triptans . It is not used to prevent migraine headaches and is not used for cluster headaches . It works by relieving the pain from migraine headaches .


Molecular Structure Analysis

Eletriptan Hydrobromide has the molecular formula C22H27BrN2O2S . Its average mass is 463.431 Da and its monoisotopic mass is 462.097656 Da .


Chemical Reactions Analysis

Eletriptan Hydrobromide has been studied for its polymorphs using thermal, X-ray diffraction, and spectroscopic methods . The two polymorphs are discernible using differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) .

科学研究应用

1. Development of Immediate Release Buccal Films

  • Summary of the Application: The objective of this research was to develop immediate release buccal films of Eletriptan Hydrobromide (EHBR) using hydroxypropyl methylcellulose (HPMC) E5 . These buccal films have the ability to disintegrate rapidly and provide both systemic and local effects .
  • Methods of Application: The solvent casting method was employed to prepare the films and the central composite rotatable design (CCRD) model was used for film optimization . All the formulated films were characterized for physicochemical evaluation (Fourier transform infrared spectroscopy (FTIR), X-ray Diffraction (XRD), differential scanning calorimetry (DSC), and Scanning electron microscopy (SEM), in in-vitro, ex-vivo, and in-vivo drug release .
  • Results or Outcomes: The fabricated films were transparent, colorless, and evenly distributed. The FTIR spectra showed no chemical interaction between the drug and excipients. In in-vitro analysis, the film has the highest% drug release (102.61 ± 1.13), while a maximum of 92.87 ± 0.87% drug was diffused across the cellulose membrane having a pore size of 0.45 µm .

2. Statistically Optimized Polymeric Buccal Films

  • Summary of the Application: This research aimed to develop immediate-release polymeric buccal films of Eletriptan Hydrobromide (EHBR) and Itopride Hydrochloride (ITHC) to improve their bioavailability and, hence, improve compliance with the patients of migraines and its associated symptoms .
  • Methods of Application: The prepared films were evaluated for various in vitro parameters, including surface morphology, mechanical strength, disintegration test (DT), total dissolving time (TDT), drug release and drug permeation, etc., and in vivo pharmacokinetic parameters .
  • Results or Outcomes: The outcomes have indicated the successful preparation of the films, as SEM has confirmed the smooth surface and uniform distribution of drugs throughout the polymer matrix. The films were found to be mechanically stable as indicated by folding endurance studies. Furthermore, the optimized formulations showed a DT of 13 ± 1 s and TDT of 42.6 ± 0.75 s, indicating prompt disintegration as well as the dissolution of the films .

3. Acute Treatment of Migraines

  • Summary of the Application: Eletriptan Hydrobromide is used in the acute treatment of migraines . It has been evaluated in eight randomized, double-blind placebo-controlled studies for this purpose .
  • Methods of Application: The maximum recommended single dose is 40 mg . In controlled clinical trials, single doses of 20 mg and 40 mg were effective for the acute treatment of migraine in adults .
  • Results or Outcomes: The efficacy of Eletriptan Hydrobromide in the acute treatment of migraines was confirmed through these studies .

4. Activation of Serotonin Receptors

  • Summary of the Application: Eletriptan Hydrobromide is used to activate serotonin receptors 5-HT1B and 5-HT1D in the cerebral arteries .
  • Methods of Application: This drug is a 5-hydroxytryptophan agonist . It is used to relieve the discomfort associated with migraines by activating these specific serotonin receptors .
  • Results or Outcomes: The activation of these receptors helps in relieving the discomfort associated with migraines .

5. Treatment of Cluster Headaches

  • Summary of the Application: Eletriptan Hydrobromide has been studied for use in the treatment of cluster headaches . Cluster headaches are severe, one-sided headaches that occur in clusters, meaning you experience cycles of headache attacks followed by headache-free periods .
  • Methods of Application: The drug is administered orally. The dosage is determined by the healthcare provider and is based on the patient’s medical condition and response to treatment .
  • Results or Outcomes: While Eletriptan Hydrobromide is primarily used for the treatment of migraines, some studies have shown it to be effective in treating cluster headaches as well .

6. Treatment of Menstrual Migraines

  • Summary of the Application: Eletriptan Hydrobromide has been used in the treatment of menstrual migraines . Menstrual migraines are migraines that occur in a pattern connected to the menstrual cycle .
  • Methods of Application: The drug is administered orally. The dosage is determined by the healthcare provider and is based on the patient’s medical condition and response to treatment .
  • Results or Outcomes: Studies have shown that Eletriptan Hydrobromide can be effective in treating menstrual migraines, providing relief from symptoms .

安全和危害

Eletriptan Hydrobromide may cause serious side effects. It is advised to seek medical attention right away if you have symptoms of serotonin syndrome, such as agitation, hallucinations, fever, sweating, shivering, fast heart rate, muscle stiffness, twitching, loss of coordination, nausea, vomiting, or diarrhea . You should not use Eletriptan if you have ever had heart disease, coronary artery disease, blood circulation problems, Wolff-Parkinson-White syndrome, uncontrolled high blood pressure, severe liver disease, a heart attack or stroke, or if your headache seems to be different from your usual migraine headaches .

未来方向

The proper use of Eletriptan Hydrobromide is to take this medicine only as directed by your doctor . It is not used to prevent headaches or reduce the number of attacks . It should not be used to treat a common tension headache, a headache that causes loss of movement on one side of your body, or any headache that seems to be different from your usual migraine headaches .

属性

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTINOWOSWSPFLJ-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016113
Record name Eletriptan hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eletriptan hydrobromide

CAS RN

177834-92-3
Record name Eletriptan hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177834-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eletriptan Hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177834923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eletriptan hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)ethyl]indole hydrobromide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELETRIPTAN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41W832TA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eletriptan hydrobromide
Reactant of Route 2
Eletriptan hydrobromide
Reactant of Route 3
Reactant of Route 3
Eletriptan hydrobromide
Reactant of Route 4
Reactant of Route 4
Eletriptan hydrobromide
Reactant of Route 5
Reactant of Route 5
Eletriptan hydrobromide
Reactant of Route 6
Eletriptan hydrobromide

Citations

For This Compound
444
Citations
O Esim, A Savaser, CK Ozkan, A Oztuna… - Journal of Drug Delivery …, 2020 - Elsevier
… In this study, eletriptan hydrobromide (EH) loaded PLGA nanoparticles were prepared and their antimigraine activity was evaluated after intranasal administration. It was shown that …
Number of citations: 22 www.sciencedirect.com
SB Madasu, NA Vekariya, MH Kiran… - Beilstein Journal of …, 2012 - beilstein-journals.org
… be of great help in the synthesis of highly pure eletriptan hydrobromide related compounds. … of the eletriptan hydrobromide synthesis to prepare chemically pure eletriptan hydrobromide …
Number of citations: 41 www.beilstein-journals.org
S Shelke, S Shahi, K Jadhav, D Dhamecha… - Journal of Materials …, 2016 - Springer
… The objective of the current study was to formulate and characterize thermoreversible gel of Eletriptan Hydrobromide for brain targeting via the intranasal route. Ethosomes were …
Number of citations: 45 link.springer.com
K Pallavi, T Pallavi - Int J Curr Pharm Res, 2017 - core.ac.uk
… In the present study, each FDF of 2x2 cm in size contained 20 mg of Eletriptan hydrobromide. The films were prepared using natural and synthetic polymers, amongst which the films of …
Number of citations: 17 core.ac.uk
O Esim, A Savaser, S Kurbanoglu, CK Ozkan… - … of pharmaceutical and …, 2017 - Elsevier
… Eletriptan Hydrobromide is a serotonin 5-HT 1 receptor … a preparation of Eletriptan Hydrobromide loaded poly (d,l-lactide… of Eletriptan Hydrobromide from Eletriptan Hydrobromide …
Number of citations: 17 www.sciencedirect.com
B Jocić, M Zečević, L Živanović, A Protić… - … of pharmaceutical and …, 2009 - Elsevier
… profile of novel antimigrain drug Eletriptan hydrobromide based on the information obtained … and in solid state with both Eletriptan hydrobromide bulk drug and the tablet formulation. …
Number of citations: 40 www.sciencedirect.com
R Manivannan, MA Baig, M Purushothaman - International Journal of …, 2014 - neliti.com
… Eletriptan hydrobromide microspheres for sustained release in order to improve efficiency. Eletriptan hydrobromide was an anti-migrine drug which has been used to treat migraines, …
Number of citations: 4 www.neliti.com
W Siddique, M Zaman, RM Sarfraz, MH Butt… - Polymers, 2022 - mdpi.com
The objective is to develop immediate release buccal films of Eletriptan Hydrobromide (EHBR) using hydroxypropyl methylcellulose (HPMC) E5. The buccal films have the ability to …
Number of citations: 4 www.mdpi.com
A Ahmad, MH Butt, S Misbah, RT Saleem… - Lat. Am. J …, 2020 - researchgate.net
… of orodispersible films (ODFs) of eletriptan hydrobromide (EHBR) with faster disintegration … In the present study, an anti-migraine drug eletriptan hydrobromide (EHBR) was used as a …
Number of citations: 9 www.researchgate.net
AA Gouda, AY Hamdi, R El Sheikh… - Annales …, 2021 - Elsevier
… The methods are based on the formation of yellow colored ion-pair complex between eletriptan hydrobromide and four acid dyes, namely, bromocresol purple (BCP), bromocresol …
Number of citations: 4 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。